
1,4-Bis(2-chloroethoxy)benzene
Overview
Description
1,4-Bis(2-chloroethoxy)benzene is an organic compound with the molecular formula C10H12Cl2O2. It is a derivative of benzene, where two chloroethoxy groups are attached to the 1 and 4 positions of the benzene ring. This compound is primarily used in chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(2-chloroethoxy)benzene can be synthesized through the reaction of hydroquinone with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(2-chloroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chloro groups to hydroxyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyethoxybenzene derivatives.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Formula : CHCl
- Molecular Weight : 203.11 g/mol
- Physical State : Solid (white to orange powder)
- Melting Point : 44.0 to 48.0 °C
- Solubility : Soluble in methanol
These properties contribute to its utility in various applications, particularly in organic synthesis and material science.
Scientific Research Applications
- Organic Synthesis
- Polymer Chemistry
- Biological Studies
Industrial Applications
- Manufacturing of Specialty Chemicals
- Agricultural Chemicals
Case Study 1: Synthesis of Biologically Active Compounds
A study published in PMC evaluated the synthesis of biologically active compounds using this compound as an intermediate. The research highlighted its role in developing new therapeutic agents with enhanced efficacy against specific diseases .
Case Study 2: Development of High-Performance Polymers
Research conducted on the application of this compound in polymer chemistry demonstrated its effectiveness in creating materials that exhibit superior thermal stability and resistance to solvents. These properties make it suitable for use in demanding environments such as aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 1,4-Bis(2-chloroethoxy)benzene involves its interaction with nucleophilic sites on biological molecules. The chloro groups can form covalent bonds with nucleophiles, leading to the inhibition of enzyme activity or alteration of protein function. This compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
1,4-Dichlorobenzene: Similar structure but lacks the ethoxy groups.
1,4-Bis(2-hydroxyethoxy)benzene: Similar structure but with hydroxyl groups instead of chloro groups.
1,4-Bis(2-bromoethoxy)benzene: Similar structure but with bromo groups instead of chloro groups.
Uniqueness: 1,4-Bis(2-chloroethoxy)benzene is unique due to the presence of chloroethoxy groups, which impart distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it valuable in synthetic chemistry and industrial applications.
Biological Activity
Overview
1,4-Bis(2-chloroethoxy)benzene, with the molecular formula C10H12Cl2O2, is an organic compound characterized by two chloroethoxy groups attached to a benzene ring at the 1 and 4 positions. This compound has garnered attention due to its potential biological activities, particularly in the context of toxicity and enzyme inhibition. Understanding its biological effects is crucial for assessing its safety and potential applications in various fields, including medicinal chemistry and industrial processes.
The biological activity of this compound primarily involves its interaction with nucleophilic sites on biological molecules. The chloro groups can form covalent bonds with nucleophiles, leading to:
- Enzyme Inhibition : The compound may inhibit various enzymes by modifying their active sites.
- Alteration of Protein Function : Covalent modifications can disrupt normal protein function, potentially leading to toxic effects.
These interactions suggest that the compound could be involved in various biochemical pathways, potentially influencing cellular processes and contributing to toxicity.
Toxicological Profile
Research indicates that this compound exhibits notable toxicity. Studies have demonstrated systemic effects upon exposure, which include:
- Carcinogenic Potential : Investigations into its carcinogenicity have shown that it may induce malignant tumors in experimental models. For example, studies involving dermal application in mice reported tumor formation at the site of exposure .
- Acute Toxicity : Clinical findings in animal studies revealed symptoms such as lethargy and abnormal breathing at higher doses (e.g., 600 mg/kg) during the first weeks of exposure .
Case Studies
- Carcinogenicity Studies : In a study assessing the carcinogenic potential of similar compounds, this compound was noted for its ability to cause malignant tumors when applied dermally to mice . This highlights the need for careful handling and assessment of risk associated with this compound.
- Toxicology Reports : A comprehensive toxicological evaluation found that exposure led to significant increases in organ weights (e.g., liver and kidney) and histopathological changes such as myofiber necrosis and inflammation in various animal models . These findings underscore the potential health risks associated with this compound.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
1,4-Dichlorobenzene | Lacks ethoxy groups | Less reactive; primarily a solvent |
1,4-Bis(2-hydroxyethoxy)benzene | Hydroxyl groups instead of chloro groups | Potentially less toxic; more hydrophilic |
1,4-Bis(2-bromoethoxy)benzene | Bromine atoms instead of chlorine | Similar reactivity but different toxicity profile |
This table illustrates how variations in chemical structure can influence biological activity and toxicity.
Research Findings
Recent studies have focused on elucidating the mechanisms through which this compound exerts its biological effects. Key findings include:
- Nucleophilic Substitution Reactions : The chloro groups are susceptible to nucleophilic attack, leading to various substitution reactions that can modify biological molecules.
- Metabolic Transformations : The compound can undergo metabolic activation to form reactive intermediates that further interact with cellular components.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 1,4-Bis(2-chloroethoxy)benzene with high purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or electrophilic aromatic substitution. Key parameters include:
- Solvent choice : Absolute ethanol or acetonitrile is preferred to minimize side reactions .
- Catalysts : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances reaction efficiency in ethanol-based systems .
- Temperature control : Reflux conditions (4–6 hours) ensure complete substitution, while rapid solvent evaporation under reduced pressure prevents degradation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity.
Table 1: Synthesis Optimization Parameters
Parameter | Optimal Condition | Reference |
---|---|---|
Solvent | Absolute ethanol | |
Catalyst | Glacial acetic acid | |
Reaction Time | 4–6 hours (reflux) | |
Purification | Silica gel chromatography |
Q. How can researchers characterize this compound’s structural integrity?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR confirm substituent positions and symmetry (e.g., aromatic protons at δ 6.8–7.2 ppm, CHCl at δ 3.7–4.1 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks at m/z 235.109 (CHClO) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–O–C bond angles ≈ 110°–115°) .
Q. What analytical methods are recommended for detecting trace impurities?
Methodological Answer:
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with splitless injection. Detect impurities like bis(2-chloroethyl)ether (retention time ≈ 12.5 min) .
- HPLC : C18 column (5 μm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) .
- Detection Limits : GC-MS achieves ppm-level sensitivity for chlorinated byproducts .
Advanced Research Questions
Q. How do photochemical reactions of this compound proceed, and what mechanistic insights exist?
Methodological Answer: Under UV irradiation (e.g., 254 nm in acetonitrile):
- Radical Formation : S–O bond cleavage generates sulfonyl radicals, leading to Fries rearrangement or solvent-caged intermediates .
- Acid Generation : Quantify via pH titration; O participation enhances H release (e.g., benzene sulfonic acid detected via HPLC) .
- Triplet-State Involvement : Time-resolved spectroscopy identifies triplet excited states (lifetime ≈ 10 s) driving rearrangement .
Q. How does this compound behave in environmental matrices, and what are its degradation pathways?
Methodological Answer:
- Persistence : Detected in wastewater via EPA Method 8270 (GC-MS), with half-life >30 days in aerobic soil .
- Degradation Pathways :
- Hydrolysis : pH-dependent cleavage of Cl–CH bonds (faster at pH > 10).
- Microbial Degradation : Pseudomonas spp. metabolize it to 1,4-dihydroxybenzene under anaerobic conditions .
Q. What advanced applications exist for derivatives of this compound in materials science?
Methodological Answer:
- MOF Synthesis : Use as a linker for porous frameworks (e.g., with Zn nodes; BET surface area ≈ 800 m/g) .
- Drug Design : Functionalize with pyridyl groups (e.g., 1,4-bis(pyridin-4-ylethynyl)benzene) to enhance bioavailability in kinase inhibitors .
- Polymer Chemistry : Copolymerize with styrene to create heat-resistant resins (T ≈ 180°C) .
Properties
IUPAC Name |
1,4-bis(2-chloroethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPKDJGAQOVXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCl)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401578 | |
Record name | 1,4-bis(2-chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37142-37-3 | |
Record name | 1,4-bis(2-chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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